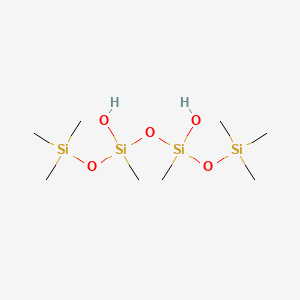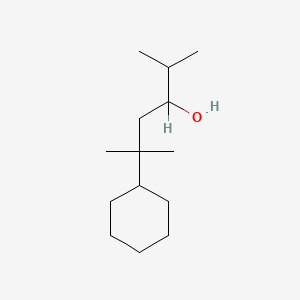
alpha-(Isopropyl)-gamma,gamma-dimethylcyclohexanepropanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-(Isopropyl)-gamma,gamma-dimethylcyclohexanepropanol is a complex organic compound known for its unique structure and properties. This compound is characterized by a cyclohexane ring substituted with isopropyl and dimethyl groups, making it a tertiary alcohol. It is used in various industrial and scientific applications due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(Isopropyl)-gamma,gamma-dimethylcyclohexanepropanol typically involves the alkylation of cyclohexane derivatives. One common method is the Friedel-Crafts alkylation, where cyclohexane is reacted with isopropyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. This reaction introduces the isopropyl group onto the cyclohexane ring.
Another method involves the Grignard reaction, where a Grignard reagent (such as isopropylmagnesium bromide) is reacted with a suitable cyclohexanone derivative. This reaction forms the tertiary alcohol through nucleophilic addition.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, enhances the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
Alpha-(Isopropyl)-gamma,gamma-dimethylcyclohexanepropanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alkanes or other alcohols using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with halogens or other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Thionyl chloride (SOCl2), Phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: Ketones, Carboxylic acids
Reduction: Alkanes, Secondary alcohols
Substitution: Alkyl halides
Wissenschaftliche Forschungsanwendungen
Alpha-(Isopropyl)-gamma,gamma-dimethylcyclohexanepropanol has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a model compound in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the manufacture of other chemicals.
Wirkmechanismus
The mechanism of action of alpha-(Isopropyl)-gamma,gamma-dimethylcyclohexanepropanol involves its interaction with specific molecular targets. As a tertiary alcohol, it can participate in hydrogen bonding and hydrophobic interactions, influencing the activity of enzymes and receptors. The compound’s structure allows it to modulate biological pathways, making it a valuable tool in medicinal chemistry.
Vergleich Mit ähnlichen Verbindungen
Alpha-(Isopropyl)-gamma,gamma-dimethylcyclohexanepropanol can be compared with other similar compounds such as:
Alpha-(Isopropyl)-gamma,gamma-dimethylcyclohexanol: Similar structure but differs in the position of the hydroxyl group.
Beta-(Isopropyl)-gamma,gamma-dimethylcyclohexanepropanol: Variation in the position of the isopropyl group.
Gamma-(Isopropyl)-gamma,gamma-dimethylcyclohexanepropanol: Different substitution pattern on the cyclohexane ring.
These compounds share similar chemical properties but exhibit unique reactivity and applications due to their structural differences.
Eigenschaften
CAS-Nummer |
94138-66-6 |
|---|---|
Molekularformel |
C14H28O |
Molekulargewicht |
212.37 g/mol |
IUPAC-Name |
5-cyclohexyl-2,5-dimethylhexan-3-ol |
InChI |
InChI=1S/C14H28O/c1-11(2)13(15)10-14(3,4)12-8-6-5-7-9-12/h11-13,15H,5-10H2,1-4H3 |
InChI-Schlüssel |
BHHSAAAGWSTDGV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(CC(C)(C)C1CCCCC1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



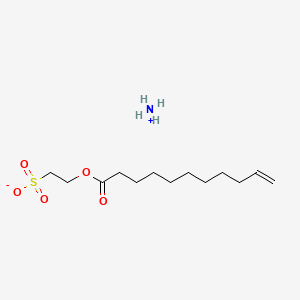
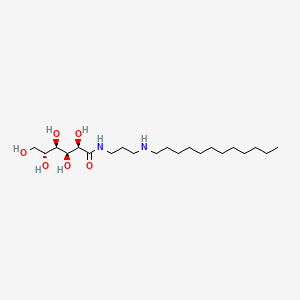
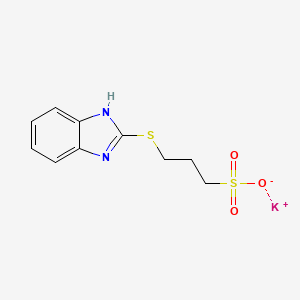
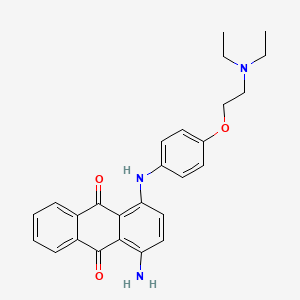
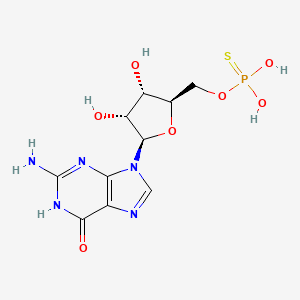
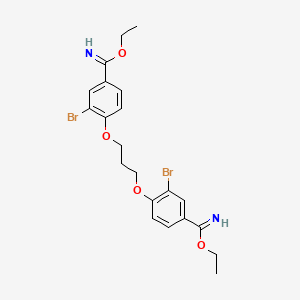
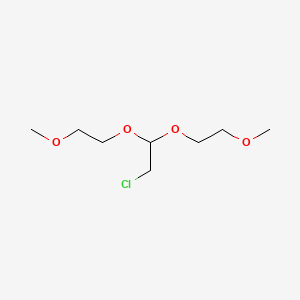
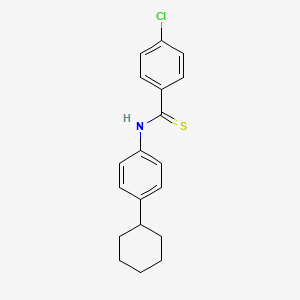
![Magnesium bis[2-(2,4-dichlorophenoxy)propionate]](/img/structure/B12669481.png)
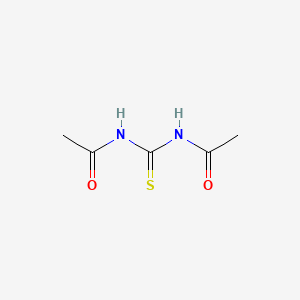
![2-[[(Propylamino)carbonyl]oxy]ethyl acrylate](/img/structure/B12669497.png)

